

Application Note: NMR Characterization of (2-Propoxybenzyl)hydrazine

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Compound of Interest

Compound Name: (2-Propoxybenzyl)hydrazine

Cat. No.: B15123142

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the structural characterization of **(2-Propoxybenzyl)hydrazine** using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted ^1H and ^{13}C NMR data, a comprehensive experimental protocol for sample preparation and data acquisition, and a workflow visualization to guide researchers. The information presented is intended to serve as a practical guide for the analysis of this compound and similar hydrazine derivatives.

Predicted NMR Spectroscopic Data

Disclaimer: The following NMR data are predicted based on the chemical structure of **(2-Propoxybenzyl)hydrazine** and established principles of NMR spectroscopy. Actual experimental values may vary.

The structure of **(2-Propoxybenzyl)hydrazine** is as follows:

Predicted ^1H NMR Data

The predicted ^1H NMR spectrum in DMSO- d_6 is summarized in the table below. DMSO- d_6 is chosen as the solvent to facilitate the observation of exchangeable protons (NH and NH_2).

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
~7.25	dd	~7.5, 1.5	1H	Ar-H
~7.18	td	~7.5, 1.5	1H	Ar-H
~6.95	d	~8.0	1H	Ar-H
~6.88	t	~7.5	1H	Ar-H
~4.20	s (broad)	-	2H	NH ₂
~4.00	t	~6.5	2H	O-CH ₂ -
~3.85	s	-	2H	Ar-CH ₂ -
~3.50	s (broad)	-	1H	NH
~1.75	sextet	~7.0	2H	-CH ₂ -CH ₃
~0.95	t	~7.5	3H	-CH ₃

Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are presented below.

Chemical Shift (δ) ppm	Assignment
~156.5	Ar-C-O
~130.0	Ar-C
~128.5	Ar-C
~127.0	Ar-C-CH ₂
~120.5	Ar-C
~112.0	Ar-C
~69.5	O-CH ₂ -
~55.0	Ar-CH ₂ -
~22.5	-CH ₂ -CH ₃
~10.5	-CH ₃

Experimental Protocols

A typical procedure for preparing and analyzing a sample of **(2-Propoxybenzyl)hydrazine** by NMR spectroscopy is as follows.

1. Sample Preparation[1][2][3][4]

- Weigh approximately 5-25 mg of **(2-Propoxybenzyl)hydrazine** for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it in a clean, dry vial.[1]
- Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent.
- Gently agitate the vial to dissolve the compound completely.
- If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]
- Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

- Cap the NMR tube and label it clearly.
- Wipe the outside of the NMR tube clean before inserting it into the spectrometer.[3]

2. NMR Data Acquisition

The following are standard parameters for data acquisition on a 400 MHz NMR spectrometer.

¹H NMR Spectroscopy Parameters

Parameter	Value
Spectrometer Frequency	400 MHz
Pulse Program	zg30
Number of Scans	16-64
Relaxation Delay	1.0 s
Acquisition Time	4.0 s
Spectral Width	16 ppm
Temperature	298 K

¹³C NMR Spectroscopy Parameters

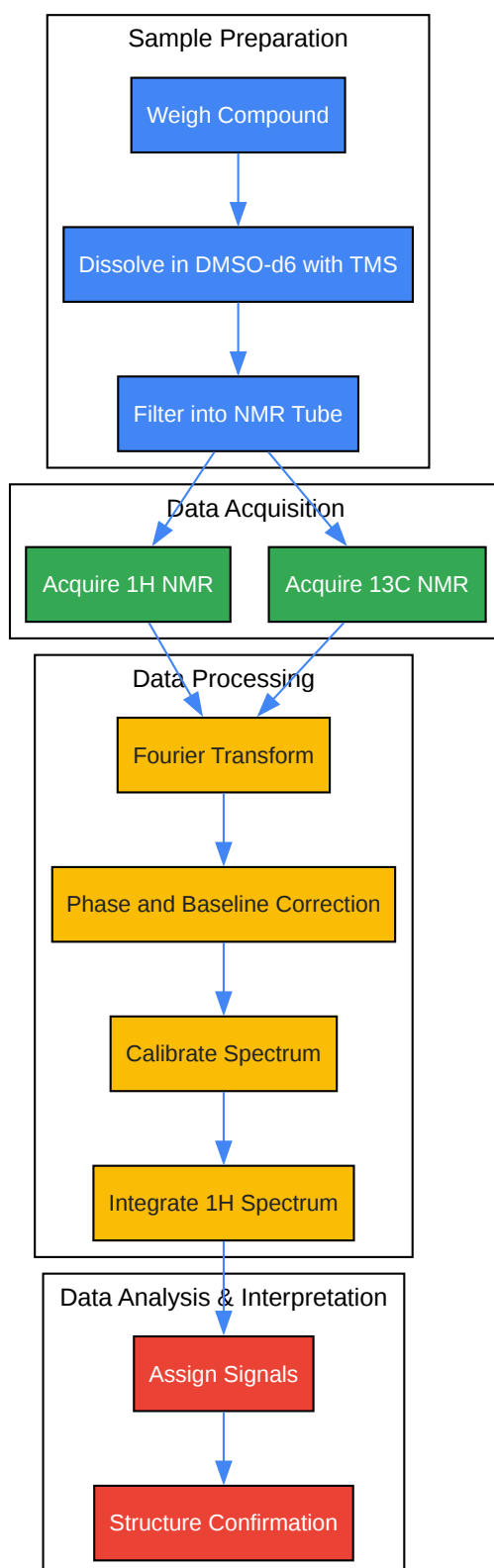
Parameter	Value
Spectrometer Frequency	100 MHz
Pulse Program	zgpg30
Number of Scans	1024-4096
Relaxation Delay	2.0 s
Acquisition Time	1.0 s
Spectral Width	240 ppm
Temperature	298 K

3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).
- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, coupling constants, and integrals to assign the signals to the respective nuclei in the molecule.

Visualization

The following diagram illustrates the general workflow for the NMR characterization of **(2-Propoxybenzyl)hydrazine**.



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NMR Characterization Workflow

This application note provides a foundational guide for the NMR analysis of **(2-Propoxybenzyl)hydrazine**. The predicted data and detailed protocols offer a starting point for researchers to characterize this and structurally related compounds, facilitating drug discovery and development efforts.

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